molecular formula C9H11NO4S B359696 [(Methylsulfonyl)amino](phenyl)acetic acid CAS No. 90774-44-0

[(Methylsulfonyl)amino](phenyl)acetic acid

Cat. No.: B359696
CAS No.: 90774-44-0
M. Wt: 229.26g/mol
InChI Key: CBCWYSYBRINEON-UHFFFAOYSA-N
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Description

(Methylsulfonyl)aminoacetic acid is an organic compound with the molecular formula C9H11NO4S It is a derivative of phenylacetic acid, where a methylsulfonylamino group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylsulfonyl)aminoacetic acid typically involves the reaction of phenylacetic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of (Methylsulfonyl)aminoacetic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Methylsulfonyl)aminoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Methylsulfonyl)aminoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Methylsulfonyl)aminoacetic acid is unique due to the presence of both the phenylacetic acid moiety and the methylsulfonylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(methanesulfonamido)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-15(13,14)10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCWYSYBRINEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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